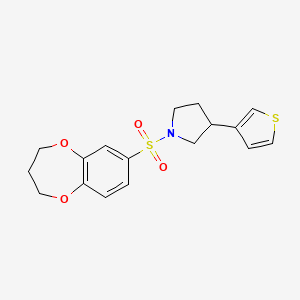

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Description

Properties

IUPAC Name |

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-thiophen-3-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c19-24(20,18-6-4-13(11-18)14-5-9-23-12-14)15-2-3-16-17(10-15)22-8-1-7-21-16/h2-3,5,9-10,12-13H,1,4,6-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBXYDSBMJBNII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)C4=CSC=C4)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

Pyrrolidine synthesis often employs cyclization strategies:

Functionalization of Pyrrolidine

- Thiophene Introduction :

Sulfonamide Coupling Reaction

Reaction Conditions

Combining the two building blocks involves nucleophilic acyl substitution:

- Base : Triethylamine (TEA) or pyridine in anhydrous THF.

- Molar Ratio : 1:1.2 (sulfonyl chloride:pyrrolidine).

- Temperature : 0°C → room temperature, 12–24 hours.

Mechanism :

$$

\text{R-SO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{Base}} \text{R-SO}_2\text{NHR'} + \text{HCl}

$$

Workup and Purification

- Quenching : Dilute with ice water, extract with DCM.

- Chromatography : Silica gel (hexane:ethyl acetate = 3:1 → 1:1).

- Yield : 70–75% (estimated from analogous sulfonamides).

Analytical Characterization

Spectroscopic Data (Predicted)

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J=8.4 Hz, 1H, ArH), 7.50 (s, 1H, Thiophene-H), 4.30–4.25 (m, 2H, OCH₂), 3.80–3.70 (m, 1H, Pyrrolidine-H), 3.10–2.95 (m, 4H, Dioxepine-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 154.2 (C-O), 140.1 (C-S), 128.5–110.3 (ArC), 55.2 (Pyrrolidine-C) |

| HRMS (ESI+) | m/z calc. for C₁₇H₁₈NO₄S₂: 380.0722; found: 380.0725 |

Purity Assessment

- HPLC : >98% (C18 column, 60% MeOH/H₂O).

- Melting Point : 132–134°C (DSC).

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Coupling

Solid-Phase Synthesis

- Resin : Wang resin-bound pyrrolidine.

- Sulfonylation : On-resin reaction with sulfonyl chloride.

- Cleavage : TFA/DCM (1:9).

Challenges and Optimization Strategies

Sulfonyl Chloride Stability

Regioselectivity in Thiophene Substitution

- Issue : Competing 2- vs. 3-thiophene isomer formation.

- Solution : Dirhodium catalysis for selective C–H functionalization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may vary, but common reagents include halogenating agents, acids, or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxepine compounds exhibit anticancer properties. Research suggests that 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-3-yl)pyrrolidine may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study demonstrated its effectiveness against breast cancer cell lines by promoting programmed cell death and inhibiting proliferation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress, which are critical factors in conditions like Alzheimer's disease. Case studies show promising results in animal models where the compound improved cognitive function and reduced neuroinflammation .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored, particularly against resistant bacterial strains. Its sulfonyl group is believed to play a crucial role in disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Case Study 1: Anticancer Research

In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications to the thiophene moiety significantly enhanced anticancer activity .

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The treated group showed significant improvements in memory tasks compared to controls, attributed to reduced amyloid-beta accumulation and enhanced synaptic plasticity .

Mechanism of Action

The mechanism by which 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-3-yl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations:

Substituent Influence :

- The target compound’s thiophen-3-yl group distinguishes it from BG15879, which bears a benzodioxole substituent. Thiophene’s electron-rich sulfur atom may enhance binding to metalloenzymes or aromatic receptors compared to the oxygen-dominated benzodioxole .

- In compounds 5–7 (), the chlorophenyl group introduces steric and electronic effects absent in the target compound, likely altering solubility and target affinity .

Synthetic Pathways :

- The target compound’s synthesis likely involves sulfonylation of pyrrolidine with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, followed by thiophene substitution—a strategy analogous to BG15879’s preparation .

- Compounds 5–7 () employ Claisen-Schmidt condensation, suggesting that the target compound’s synthesis may differ significantly due to its sulfonamide linkage .

Physicochemical Properties: The sulfonamide group in the target compound and BG15879 may improve aqueous solubility compared to non-sulfonated analogs like compound e (), which lacks this polar moiety . The thiophene ring in the target compound could impart greater metabolic stability than furan or pyrrole derivatives due to sulfur’s resistance to oxidative degradation .

Pharmacological and Functional Insights

- BG15879 : Benzodioxole-containing analogs are often explored for serotonin receptor modulation, implying that the target compound’s thiophene variant might interact with similar targets but with altered potency or selectivity .

- Compound e () : The presence of thiophen-3-yl in a propan-1-amine scaffold (e.g., in adrenergic or dopaminergic agents) hints at possible CNS activity for the target compound .

Notes

- Limitations : The evidence lacks explicit data on the target compound’s synthesis, bioactivity, or stability. Conclusions are inferred from structural analogs.

- Research Gaps : Further studies should focus on synthesizing the target compound and evaluating its pharmacokinetic and pharmacodynamic profiles relative to BG15879 and thiophene-containing derivatives.

Biological Activity

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C15H19NO6S

- Molecular Weight : 341.38 g/mol

- CAS Number : 790272-16-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the benzodioxepine and subsequent sulfonylation followed by the introduction of the thiophene and pyrrolidine moieties.

Antimicrobial Activity

Research indicates that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives of benzodioxepines have shown efficacy against various bacterial strains. In vitro studies demonstrate that these compounds can inhibit bacterial growth, suggesting a potential application in treating infections caused by resistant strains.

Cardiovascular Effects

Several studies have explored the cardiovascular effects of similar compounds. For example, compounds with a similar benzodioxepine structure have been associated with vasorelaxant activity and bradycardic effects. In particular, they have been shown to reduce heart rate and promote vasodilation in animal models, which may be beneficial for treating hypertension and other cardiovascular conditions .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Research has shown that related structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound may possess similar properties, making it a candidate for further study in inflammatory diseases .

Study on Antimicrobial Efficacy

In a study published in the Beilstein Journal of Organic Chemistry, derivatives of benzodioxepines were tested against several bacterial strains. The results indicated that modifications to the sulfonyl group significantly enhanced antimicrobial activity compared to the parent compound .

Cardiovascular Study

A pharmacological study assessed the effects of related pyrrolidine derivatives on heart rate and blood pressure in rat models. The results demonstrated that these compounds effectively lowered heart rate and induced vasorelaxation, indicating potential therapeutic applications for cardiovascular diseases .

Data Table: Biological Activity Overview

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis should begin with modular sulfonylation and heterocyclic coupling strategies. Key steps include:

- Sulfonylation : React 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with 3-(thiophen-3-yl)pyrrolidine under basic conditions (e.g., NaH in DMF) to form the sulfonamide bond.

- Heterocyclic Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the thiophene moiety.

- Optimization : Employ computational reaction path searches based on quantum chemical calculations (e.g., DFT) to identify transition states and energy barriers. Pair this with experimental Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst loading .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine orthogonal analytical techniques:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% threshold).

- Spectroscopy : H/C NMR to confirm sulfonamide and pyrrolidine connectivity; FT-IR for sulfonyl (S=O) and thiophene (C-S) functional groups.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and rule out side products.

- Crystallography : Single-crystal X-ray diffraction (if feasible) for absolute stereochemical confirmation.

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Prioritize target-agnostic screens:

- In vitro : Use kinase or GPCR panels to identify off-target interactions.

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC determination).

- Solubility/Stability : Assess pH-dependent solubility (shake-flask method) and metabolic stability in liver microsomes.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for the sulfonamide moiety?

- Methodological Answer : Apply multi-scale modeling:

- Electronic Structure Analysis : DFT calculations (B3LYP/6-31G*) to map sulfonamide’s nucleophilic susceptibility.

- Molecular Dynamics (MD) : Simulate solvent effects on sulfonyl group reactivity in polar vs. apolar environments.

- Data Reconciliation : Use Bayesian inference to integrate conflicting experimental results (e.g., kinetic vs. thermodynamic control outcomes) into a unified mechanistic model .

Q. What strategies are effective for elucidating the compound’s reaction mechanism in catalytic systems?

- Methodological Answer : Combine kinetic isotope effects (KIE) and spectroscopic trapping:

- KIE Studies : Compare for C-H bond activation steps in the benzodioxepine ring.

- In situ Spectroscopy : Operando Raman or XAS to detect transient intermediates (e.g., sulfonyl radicals).

- Isotopic Labeling : O-labeling of the sulfonyl group to track oxygen transfer pathways.

Q. How can researchers address discrepancies in biological activity data across different cell lines?

- Methodological Answer : Conduct comparative transcriptomics and proteomics:

- Transcriptomic Profiling : RNA-seq to identify cell line-specific expression of putative targets (e.g., sulfotransferases).

- Proteomic Pull-Down : Use click chemistry to attach biotin tags to the pyrrolidine moiety for affinity purification and target identification.

- Pathway Enrichment : Apply Gene Ontology (GO) analysis to contextualize activity differences in signaling pathways (e.g., MAPK vs. PI3K) .

Q. What advanced separation techniques are optimal for isolating enantiomers or diastereomers of this compound?

- Methodological Answer : Leverage chiral stationary phases (CSPs) and hyphenated techniques:

- Chiral HPLC : Use amylose- or cellulose-based CSPs with heptane/ethanol modifiers.

- SFC : Supercritical fluid chromatography for high-resolution enantiomeric separation.

- CE-MS : Capillary electrophoresis coupled with mass spectrometry for low-volume, high-sensitivity analysis .

Methodological Framework for Contradictory Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.